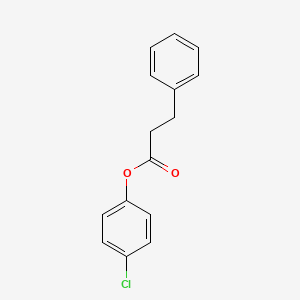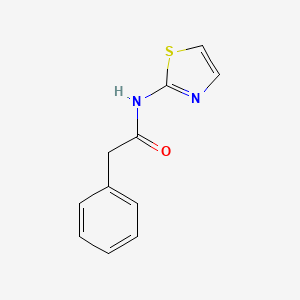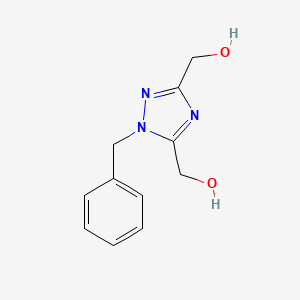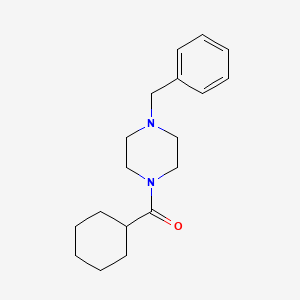
4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide, also known as CPP, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. CPP belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.
Mécanisme D'action
4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide acts as a selective antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. By blocking the activity of the NMDA receptor, 4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide reduces the influx of calcium ions into the neuron, which can lead to a decrease in excitotoxicity and neurodegeneration. 4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide also modulates the activity of other neurotransmitter systems, including dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. 4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide has also been shown to increase neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which may contribute to its neuroprotective effects. Additionally, 4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide has been shown to decrease inflammation and oxidative stress, which may also contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide has several advantages for use in lab experiments. It is a highly selective NMDA receptor antagonist, which allows for precise modulation of glutamate neurotransmission. 4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide is also relatively stable and has a long half-life, which allows for more prolonged effects compared to other NMDA receptor antagonists. However, 4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, 4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide can have off-target effects at high concentrations, which can complicate interpretation of results.
Orientations Futures
There are several future directions for research on 4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide. One area of interest is the potential use of 4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide has been shown to have neuroprotective effects and may be useful in preventing or slowing the progression of these diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide and its potential therapeutic applications. Finally, there is a need for the development of more stable and water-soluble derivatives of 4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide for use in lab experiments and potential clinical applications.
Méthodes De Synthèse
4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide can be synthesized using a variety of methods, including reductive amination and condensation reactions. One of the most commonly used methods involves the reaction of 1-phenylcyclopropylamine with benzyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with piperazine in the presence of sodium hydride to yield 4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide.
Applications De Recherche Scientifique
4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. 4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide has been studied for its potential as an antidepressant, anxiolytic, and antipsychotic agent. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c25-20(22-21(11-12-21)19-9-5-2-6-10-19)24-15-13-23(14-16-24)17-18-7-3-1-4-8-18/h1-10H,11-17H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUDEXSNFUOVDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)NC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(1-phenylcyclopropyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-methoxyphenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5917988.png)



![15-(benzylthio)-14-azadispiro[5.1.5.2]pentadeca-1,4,14-trien-3-one](/img/structure/B5918023.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine](/img/structure/B5918025.png)
![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5918038.png)
![4-amino-N-{2-[(benzylsulfonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B5918040.png)




![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2,2,6,6-tetramethyl-4-piperidinyl)urea](/img/structure/B5918067.png)
